2-[(2-chlorophenyl)amino]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a bipyrimidinone core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the morpholine ring and the formation of the bipyrimidinone core. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may include large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(3,5-DICHLOROPHENYL)AMINO]-4’-METHYL-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
2-[(3,5-DICHLOROPHENYL)AMINO]-1-(MORPHOLIN-4-YL)PROPAN-1-ONE: Shares the dichlorophenyl and morpholine groups but differs in the core structure.
2-[4-({[(3,5-DICHLOROPHENYL)AMINO]CARBONYL}AMINO)PHENOXY]-2-METHYLPROPANOIC ACID: Contains a similar dichlorophenyl group but has different functional groups and applications.
Properties
Molecular Formula |
C19H18Cl2N6O2 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18Cl2N6O2/c1-11-15(10-22-19(23-11)27-2-4-29-5-3-27)16-9-17(28)26-18(25-16)24-14-7-12(20)6-13(21)8-14/h6-10H,2-5H2,1H3,(H2,24,25,26,28) |
InChI Key |
QVMSGPXEXKAGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
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